4-Methylbiphenyl

Catalog No.
S597288
CAS No.
644-08-6
M.F
C13H12
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbiphenyl

CAS Number

644-08-6

Product Name

4-Methylbiphenyl

IUPAC Name

1-methyl-4-phenylbenzene

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

ZZLCFHIKESPLTH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2

Solubility

0.00405 mg/mL at 25 °C
Insoluble in water
Soluble (in ethanol)

Synonyms

4-Phenyltoluene

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2

As a Starting Material for Synthesis

One major application of 4-Methylbiphenyl in research is as a starting material for the synthesis of other complex molecules. Its aromatic structure and the presence of a methyl group make it a versatile building block for the creation of various organic compounds. Researchers can modify 4-Methylbiphenyl through different chemical reactions to introduce various functional groups, leading to the synthesis of novel materials with diverse properties. For instance, studies have explored using 4-Methylbiphenyl as a precursor for the synthesis of liquid crystals, pharmaceutically active compounds, and photoactive materials.

Potential Biological Activity

Another intriguing aspect of 4-Methylbiphenyl is its potential biological activity. Studies have shown that it exhibits promising properties, including:

  • Anti-inflammatory effects: Research suggests that 4-Methylbiphenyl derivatives might possess anti-inflammatory properties, potentially offering benefits in treating inflammatory diseases [].
  • Antitumor activity: Certain derivatives of 4-Methylbiphenyl have shown promising results in inhibiting the growth of cancer cells, warranting further investigation into their potential as antitumor agents.
  • Antifungal properties: Studies indicate that 4-Methylbiphenyl derivatives might exhibit antifungal activity against various fungal strains, suggesting their potential application in developing new antifungal drugs [].

4-Methylbiphenyl, also known as para-methylbiphenyl or 1,1'-biphenyl-4-methyl, is an organic compound with the molecular formula C13H12C_{13}H_{12} and a molecular weight of approximately 168.23 g/mol. This compound consists of two benzene rings connected by a single bond, with a methyl group attached to one of the rings at the para position relative to the bond connecting the two rings. It is a colorless liquid at room temperature and has a boiling point of about 541 K (268 °C) and a melting point around 321 K (48 °C) .

Typical of aromatic compounds, including electrophilic substitution reactions. The methyl group on the biphenyl structure can direct electrophiles to the ortho and para positions on the aromatic ring. Additionally, it can participate in oxidation reactions, leading to products such as carboxylic acids or ketones under specific conditions .

Common Reactions:

  • Electrophilic Aromatic Substitution: Reacts with electrophiles such as bromine or nitro groups.
  • Oxidation: Can be oxidized to form methylbiphenylcarboxylic acids.

The synthesis of 4-methylbiphenyl can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Dehydrogenation of 4-Methylphenyl: Another method includes the dehydrogenation of 4-methylphenyl compounds under high temperatures.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance yield and reduce reaction time significantly .

4-Methylbiphenyl finds applications in various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.
  • Material Science: Acts as a solvent and is utilized in polymerization processes.
  • Flavoring Agent: Its occurrence in tea suggests potential use as a flavoring agent in food products .

Several compounds share structural similarities with 4-methylbiphenyl:

Compound NameMolecular FormulaUnique Features
BiphenylC12H10C_{12}H_{10}No methyl group; simpler structure
4,4'-DimethylbiphenylC14H14C_{14}H_{14}Two methyl groups; higher molecular weight
3-MethylbiphenylC13H12C_{13}H_{12}Methyl group at the meta position
2-MethylbiphenylC13H12C_{13}H_{12}Methyl group at the ortho position

Uniqueness of 4-Methylbiphenyl:
The unique feature of 4-methylbiphenyl lies in its specific para positioning of the methyl group, which influences its reactivity and biological interactions compared to its structural analogs. This positioning affects its physical properties and reactivity patterns in

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Solid
White solid

XLogP3

4.6

Exact Mass

168.093900383 g/mol

Monoisotopic Mass

168.093900383 g/mol

Boiling Point

267.00 to 268.00 °C. @ 760.00 mm Hg

Heavy Atom Count

13

LogP

4.63 (LogP)
4.63

Melting Point

49 - 50 °C

UNII

13J700766D

Vapor Pressure

0.00642 [mmHg]

Other CAS

644-08-6

Wikipedia

4-methylbiphenyl

Biological Half Life

38.00 Days

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,1'-Biphenyl, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem

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